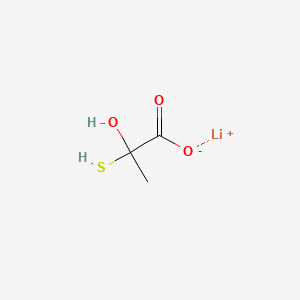
1-(Cyclohexyloxy)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexyloxy)acetone is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclohexyl group attached to an acetone moiety via an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)acetone can be synthesized through the reaction of cyclohexanol with acetone in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexyl group and the acetone moiety .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexyloxy)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl acetate and other oxidation products.
Reduction: Reduction reactions can convert this compound to cyclohexanol and acetone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl acetate and other oxidized derivatives.
Reduction: Cyclohexanol and acetone.
Substitution: Various substituted acetone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclohexyloxy)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)acetone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of cyclohexanol and acetone .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the acetone moiety.
Cyclohexyl acetate: An ester derivative of cyclohexanol.
Cyclohexanone: A ketone with a similar cyclohexyl group but different functional group.
Uniqueness: 1-(Cyclohexyloxy)acetone is unique due to its ether linkage between the cyclohexyl group and the acetone moiety. This structural feature imparts distinct chemical reactivity and applications compared to its analogs .
Properties
CAS No. |
83171-86-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-cyclohexyloxypropan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)7-11-9-5-3-2-4-6-9/h9H,2-7H2,1H3 |
InChI Key |
KCGWOYRFTUEYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

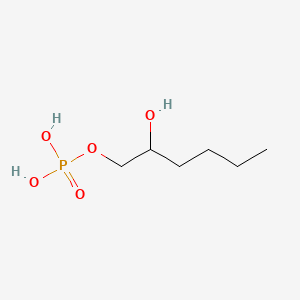
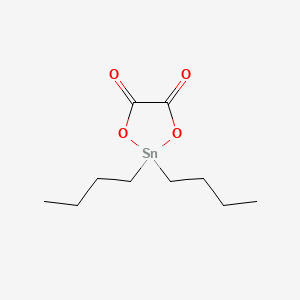
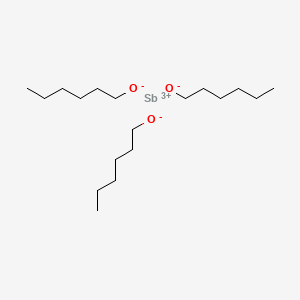
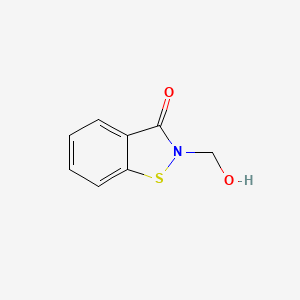
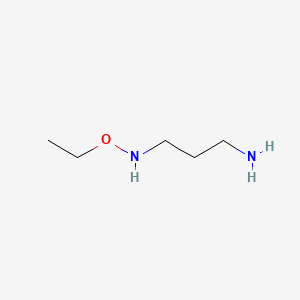
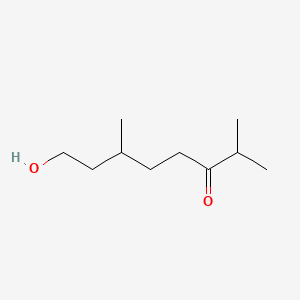
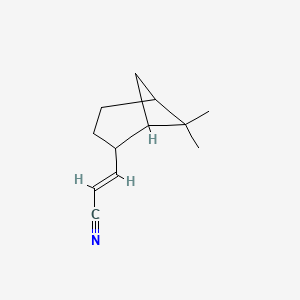
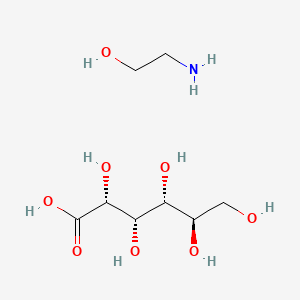
![Coceth-25 [INCI]](/img/structure/B12664055.png)
